molecular formula C19H38ClNO4 B12385781 Lauroyl-L-carnitine-d3 (hydrochloride)

Lauroyl-L-carnitine-d3 (hydrochloride)

Cat. No.: B12385781
M. Wt: 383.0 g/mol
InChI Key: PDBBUDRTWRVCFN-AXKUZGSUSA-N
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Description

Lauroyl-L-carnitine-d3 (hydrochloride) is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. The addition of a lauroyl group (a 12-carbon fatty acid chain) and the deuterium labeling make this compound particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lauroyl-L-carnitine-d3 (hydrochloride) typically involves the esterification of L-carnitine with lauroyl chloride in the presence of a base such as pyridine. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of Lauroyl-L-carnitine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lauroyl-L-carnitine-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lauroyl-L-carnitine-d3 (hydrochloride) has a wide range of applications in scientific research:

    Biochemistry: Used as a tracer in metabolic studies to understand the role of L-carnitine in fatty acid metabolism.

    Pharmacology: Employed in drug development to study the pharmacokinetics and metabolism of L-carnitine derivatives.

    Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.

    Industry: Utilized in the development of nutritional supplements and functional foods.

Mechanism of Action

The mechanism of action of Lauroyl-L-carnitine-d3 (hydrochloride) involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The lauroyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its pharmacokinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauroyl-L-carnitine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the lauroyl group also increases its lipophilicity, making it more effective in interacting with cellular membranes compared to non-labeled or differently labeled analogs .

Properties

Molecular Formula

C19H38ClNO4

Molecular Weight

383.0 g/mol

IUPAC Name

(3R)-3-(12,12,12-trideuteriododecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3;

InChI Key

PDBBUDRTWRVCFN-AXKUZGSUSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Origin of Product

United States

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